C14 Ceramide, also known as N-myristoyl-D-erythro-sphingosine, is a saturated sphingolipid belonging to the long-chain ceramide class. It is structurally defined by a D-erythro-sphingosine base linked to a 14-carbon myristoyl fatty acid. Like other ceramides, it is a fundamental component of cell membranes and a key signaling molecule involved in cellular processes such as apoptosis and stress responses. The biological and biophysical effects of ceramides are critically dependent on the length of their N-acyl chain, which dictates their interaction with other lipids, membrane packing, and thermal behavior, making the choice of a specific chain length a primary procurement consideration.
Substituting C14 Ceramide with other common ceramides like C12, C16, or C18 is not a viable strategy for most applications due to significant differences in their fundamental biophysical properties. The N-acyl chain length directly governs the molecule's thermal transition temperature, its packing behavior within lipid bilayers, and its miscibility with other membrane components like sphingomyelin and cholesterol. For instance, shorter-chain ceramides (e.g., C10, C12) form thinner, more disordered monolayer films compared to the more condensed films of C14 and C16 ceramides. These structural variations lead to distinct biological outcomes, as different chain lengths exhibit varying potencies in signaling pathways and can stabilize or destabilize lipid domains differently. Therefore, selecting a ceramide requires precise matching of the acyl chain length to the specific thermal, structural, and biological parameters of the intended application.
In Langmuir monolayer studies, which model the behavior of lipids at interfaces, the thickness of the condensed film formed is directly dependent on the N-acyl chain length. C14 Ceramide forms a film of intermediate thickness (approximately 15.7 Å) which is substantially thicker than films formed by shorter-chain analogs like C10 (11.1 Å) and C12 (13.3 Å) ceramides, but thinner than the C16 ceramide film (17.3 Å).
| Evidence Dimension | Condensed Monolayer Film Thickness (at 37 mN/m) |
| Target Compound Data | C14 Ceramide: ~15.7 Å |
| Comparator Or Baseline | C10 Ceramide: 11.1 Å | C12 Ceramide: 13.3 Å | C16 Ceramide: 17.3 Å |
| Quantified Difference | 18.0% thicker than C12 Ceramide; 9.2% thinner than C16 Ceramide. |
| Conditions | Langmuir monolayer at the air-water interface, measured by Brewster angle microscopy at 21 °C. |
This specific packing thickness directly influences membrane curvature, protein interaction, and the formation of lipid domains, making C14 a precise tool for creating membrane models with defined biophysical parameters intermediate between C12 and C16 ceramides.
At room temperature (21 °C), C14 Ceramide exhibits behavior similar to C16 Ceramide, showing a condensed isotherm without a distinct liquid-expanded phase. This contrasts sharply with shorter-chain C10 and C12 ceramides, which both display liquid-expanded states and clear liquid-expanded to condensed phase transitions under the same conditions. This indicates that C14 Ceramide forms ordered, solid-like domains at temperatures where shorter analogs remain fluid.
| Evidence Dimension | Phase State at 21 °C (Monolayer) |
| Target Compound Data | C14 Ceramide: Condensed state |
| Comparator Or Baseline | C10 & C12 Ceramides: Exhibit liquid-expanded to condensed phase transition | C16 Ceramide: Condensed state |
| Quantified Difference | Qualitatively different phase behavior compared to C10/C12 ceramides under identical conditions. |
| Conditions | Langmuir isotherms at the air-water interface at 21 °C. |
For researchers creating model membranes or formulations, this property is critical; C14 Ceramide can be used to induce stable, ordered gel-phase domains at room temperature, a function for which C10 and C12 ceramides are unsuitable.
Ceramide-induced apoptosis is highly dependent on acyl chain length. Studies on ceramide synthase (CerS) inhibition have demonstrated that preventing the formation of C14 and C16 ceramides can rescue palmitate-induced apoptosis in insulinoma cells and pancreatic islets. This highlights a specific, potent pro-apoptotic role for C14 and C16 ceramides that is distinct from very-long-chain ceramides (e.g., C22, C24) or very-short-chain ceramides. In other contexts, C18 ceramide has shown preferential binding to certain protein phosphatases over C14 and C16, suggesting different downstream signaling targets.
| Evidence Dimension | Potency in Apoptosis Induction |
| Target Compound Data | C14 Ceramide: Implicated as a potent pro-apoptotic molecule whose synthesis is linked to cell death. |
| Comparator Or Baseline | C18 Ceramide: Shows preferential binding to different downstream effectors (I2PP2A) compared to C14/C16. | Very-long-chain ceramides: Often have different or even opposing biological roles. |
| Quantified Difference | Inhibition of C14/C16 ceramide synthesis specifically rescued cells from apoptosis, demonstrating their non-interchangeable role with other ceramides. |
| Conditions | Cell-based assays in mouse insulinoma cells and human pancreatic islets exposed to palmitate. |
This specificity makes C14 Ceramide a precise tool for researchers investigating apoptosis pathways mediated by long-chain ceramides, where substitution with a C18 or C24 analog would target different effectors and produce confounding results.
Based on its defined monolayer thickness and phase behavior, C14 Ceramide is the compound of choice for creating lipid bilayers or monolayers with structural properties precisely between those of C12 and C16 ceramides. This is critical for studies on how membrane thickness and fluidity affect the function and insertion of transmembrane proteins.
C14 Ceramide's ability to exist in a condensed state at room temperature makes it a reliable agent for inducing phase separation and forming stable, ordered lipid domains in model systems containing fluid phospholipids like POPC or DOPC. This is essential for research into lipid raft formation and the lateral organization of membranes.
Given the evidence that C14 and C16 ceramides share a distinct and potent role in inducing apoptosis, C14 Ceramide is a specific tool for triggering these pathways. Its use avoids the confounding variables introduced by longer-chain (C18+) or shorter-chain ceramides that may engage different downstream protein targets or have lower potency.